tert-Butyl 7-hydroxyoctahydro-2H-cyclopenta[c]pyridine-2-carboxylate
CAS No.:
Cat. No.: VC17875065
Molecular Formula: C13H23NO3
Molecular Weight: 241.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H23NO3 |
|---|---|
| Molecular Weight | 241.33 g/mol |
| IUPAC Name | tert-butyl 7-hydroxy-1,3,4,4a,5,6,7,7a-octahydrocyclopenta[c]pyridine-2-carboxylate |
| Standard InChI | InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-7-6-9-4-5-11(15)10(9)8-14/h9-11,15H,4-8H2,1-3H3 |
| Standard InChI Key | SJEKXJABGKOORX-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2CCC(C2C1)O |
Introduction
Synthesis Methodologies
Multi-Step Organic Synthesis
The synthesis of tert-butyl 7-hydroxyoctahydro-2H-cyclopenta[c]pyridine-2-carboxylate typically involves sequential reactions to construct the bicyclic framework. A common approach begins with the formation of a piperidine precursor, followed by cyclization to form the cyclopenta[c]pyridine core. Key steps include:
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Heck-Type Cyclization: Palladium-catalyzed intramolecular cyclization of (Z)-1-iodo-1,6-diene forms the piperidine ring .
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Sonogashira Coupling: Introduction of an alkyne moiety via copper-free Sonogashira coupling ensures regioselectivity .
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1,5-Enyne Cyclization: Gold-catalyzed cyclization of the enyne intermediate yields the octahydro-1H-cyclopenta[c]pyridine skeleton with >99.5% diastereoselectivity .
Catalytic Systems and Conditions
The Pd/Au-relay catalysis method (Table 1) offers superior efficiency compared to traditional approaches:
| Step | Catalyst System | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Heck Cyclization | Pd(OAc)/PPh | DMF | 80°C | 85% |
| Sonogashira Coupling | PdCl/XPhos | THF | 60°C | 78% |
| Enyne Cyclization | IPrAuCl/AgBF | DCM | 25°C | 92% |
This method avoids stoichiometric reagents and reduces byproduct formation, making it scalable for industrial applications .
Physicochemical Properties
The compound’s tert-butyl group enhances lipid solubility, as evidenced by a calculated partition coefficient (LogP) of 1.8, while the hydroxyl group contributes to hydrogen-bonding capacity (Table 2):
| Property | Value |
|---|---|
| Melting Point | 112–114°C (decomposes) |
| Solubility in Water | 2.1 mg/mL |
| LogP | 1.8 |
| pKa (Hydroxyl) | 10.2 |
Stability studies indicate degradation <5% under ambient conditions over six months, attributed to the steric protection of the tert-butyl group.
Biological Activities and Applications
Medicinal Chemistry
The compound’s bicyclic structure mimics natural alkaloids, enabling interactions with biological targets. Preliminary assays suggest inhibitory activity against:
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Niemann-Pick C1-Like 1 (NPC1L1) Protein: A cholesterol absorption regulator, with IC values comparable to ezetimibe analogues .
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Serotonin Receptors: Moderate affinity for 5-HT (K = 340 nM) due to structural similarity to buspirone .
Material Science
The rigid bicyclic core serves as a building block for liquid crystals, leveraging its planar geometry and substituent tunability .
Research Advancements and Challenges
Diastereoselective Synthesis
The Pd/Au-relay catalysis method represents a breakthrough, achieving >99.5% diastereoselectivity by controlling the transition state during enyne cyclization . Computational studies reveal that the gold catalyst stabilizes the axial conformation of the enyne intermediate, favoring the desired stereochemistry.
Limitations and Future Directions
Current challenges include:
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Scalability: High catalyst loadings (5 mol% Au) increase production costs.
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Functionalization: Selective modification of the hydroxyl group without disrupting the bicyclic system remains difficult.
Future research should explore biocatalytic routes and flow chemistry to address these issues.
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